n-cis-Feruloyltyramine
Overview
Description
N-cis-Feruloyltyramine is a natural phenolic compound . It is a hydroxycinnamic acid and is found in various organisms, including Aristolochia kankauensis and Peperomia leptostachya . It is commonly found in some plants, especially in cereals and Anacardiaceae plants .
Synthesis Analysis
The synthesis of N-feruloyltyramine amide was characterized using Fourier Transform Infrared (FTIR) Spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR), and elemental analysis . Under optimized conditions, a 93.5% yield was obtained when the process was carried out for 48 hours using a molar ratio of cinnamic acid:tyramine HCl, 6:1 at 40°C .
Molecular Structure Analysis
The molecular formula of n-cis-Feruloyltyramine is C18H19NO4 . It has a similar structure to tyramine amino acid .
Chemical Reactions Analysis
The use of immobilized lipase, lipozyme TL IM as the catalyst in the reaction allowed simple isolation of the enzyme from the products and other components in the reaction mixture .
Physical And Chemical Properties Analysis
N-cis-Feruloyltyramine is a white crystalline solid . It is a good soluble compound and is stable under acidic and neutral conditions . The molecular weight of n-cis-Feruloyltyramine is 313.3 g/mol .
Scientific Research Applications
1. Wound Healing in Plants
N-cis-Feruloyltyramine, along with other feruloyl amides, has been identified in potato common scab lesions. These compounds are part of the cross-linked hydroxycinnamic acid amides associated with wound healing in potato (Solanum tuberosum) tubers. This discovery is significant for understanding plant defense mechanisms and tissue repair processes (King & Calhoun, 2005).
2. Antioxidant Properties
Research on compounds isolated from the stems of Synsepalum dulcificum Daniell (Sapotaceae) found that N-cis-Feruloyltyramine, among other compounds, exhibited moderate antioxidant activities. These findings are relevant for exploring natural antioxidant sources and understanding their role in combating oxidative stress (Wang et al., 2011).
3. Inhibition of Prostaglandin and Leukotriene Biosynthesis
A study highlighted the role of N-cis- and N-trans-Feruloyltyramines as inhibitors of in vitro prostaglandin synthesis. These compounds were isolated from the Indonesian medicinal plant Ipomoea aquatica and demonstrated significant activities against prostaglandin synthetase and arachidonate 5-lipoxygenase, enzymes involved in inflammation and pain processes (Tseng et al., 1992).
4. Anticancer Properties
Research has indicated that N-cis-Feruloyltyramine may possess anticancer properties. A study on alkaloid extracts from Tribulus terrestris, which include derivatives of N-feruloyltyramine, demonstrated potential in inducing apoptosis in cancer cell lines, suggesting a role in cancer treatment (Basaiyye et al., 2017).
5. Neuroprotective Effects
N-trans-Feruloyltyramine has shown protective effects against scopolamine-induced cholinergic dysfunction in rat brains. While this study focuses on the trans isomer, it opens up possibilities for the cis isomer in neuroprotection, especially in diseases like Alzheimer's (Thangnipon et al., 2021).
6. Enzymatic Synthesis and Analysis
Advancements in the enzymatic synthesis of feruloyltyramine compounds, including N-trans-feruloyltyramine, have been achieved. This synthesis is crucial for large-scale production and further research into its applications (Basri et al., 2014).
Future Directions
Tinospora crispa, a plant in which n-cis-Feruloyltyramine is found, has been suggested as a promising therapeutic agent in type 2 diabetes mellitus management . Regulation in glucose homeostasis, adipolysis, cell proliferation, and antiapoptosis are predicted to be the critical mechanism of Tinospora crispa as an insulin sensitizer . More clinical trials are encouraged to be carried out if there are sufficient preclinical and safety data .
properties
IUPAC Name |
(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNNKDMSXVRADT-UITAMQMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\C(=O)NCCC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313914 | |
Record name | N-cis-Feruloyl tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-cis-Feruloyltyramine | |
CAS RN |
80510-09-4 | |
Record name | N-cis-Feruloyl tyramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80510-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080510094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-cis-Feruloyl tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cis-Feruloyltyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036381 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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